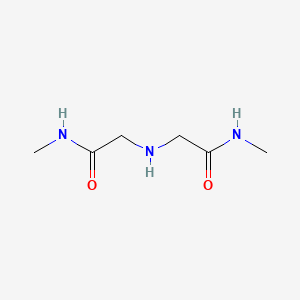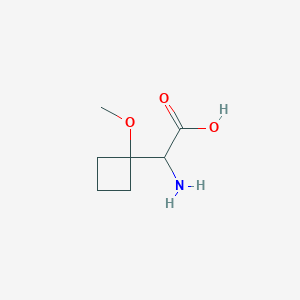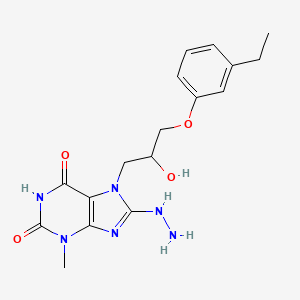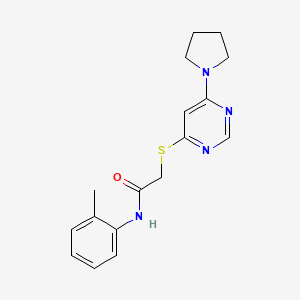
5-(difluoromethyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethyl groups (CF2H) are commonly used in pharmaceutical and agrochemical industries due to their ability to modify the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity . Tetrazoles are a class of organic compounds that contain a five-member ring made up of four nitrogen atoms and one carbon atom .
Synthesis Analysis
Difluoromethylation reactions have seen significant advances in recent years, particularly with the development of multiple difluoromethylation reagents . The synthesis of difluoromethylated compounds often involves the use of these reagents in various chemical reactions .Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical composition and arrangement of atoms. While specific structural information for “5-(difluoromethyl)-2H-tetrazole” is not available, the structures of related compounds can be analyzed using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis
Difluoromethylation reactions often involve the transfer of a CF2H group to a specific site on another molecule . These reactions can be accomplished on various substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics like density, color, hardness, melting and boiling points, while chemical properties describe its ability to undergo specific chemical changes . The specific physical and chemical properties of “5-(difluoromethyl)-2H-tetrazole” are not available in the search results.Aplicaciones Científicas De Investigación
Overview of Tetrazoles
Tetrazoles, including 5-substituted variants like 5-(difluoromethyl)-2H-tetrazole, are synthetic heterocycles with a wide range of applications in different fields such as organic chemistry, coordination chemistry, the photographic industry, explosives, and medicinal chemistry (Roh, Vávrová, & Hrabálek, 2012). They are especially significant in medicinal chemistry due to their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with higher lipophilicity and metabolic resistance.
Synthesis and Functionalization
- The synthesis of 5-substituted 1H-tetrazoles, like 5-(difluoromethyl)-2H-tetrazole, has been a focus of research due to their importance in medicinal chemistry. Advances in their synthesis involve more efficient and eco-friendly methods (Mittal & Awasthi, 2019).
- Novel methods for the synthesis of 5-substituted 1H-tetrazoles involve microwave irradiation and the use of platinum nanoparticles as a catalyst, demonstrating efficient and scalable synthetic routes (Erken et al., 2015).
Applications in Organic Synthesis
- 5-Substituted tetrazoles, including 5-(difluoromethyl)-2H-tetrazole, are advantageous intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. Their functionalization is a key area of research due to the challenge of isomer formation (Roh, Vávrová, & Hrabálek, 2012).
Role in Coordination Chemistry
- In coordination chemistry, tetrazoles like 5-(difluoromethyl)-2H-tetrazole are used due to their nitrogen-containing heterocyclic ligands. They have applications in the synthesis of metal-organic coordination polymers with interesting physical properties (Zhao et al., 2008).
Potential in Drug Design
- The role of 5-substituted tetrazoles in drug design is significant. They are used as bioisosteric replacements for carboxylic acids in various clinical drugs. Understanding their binding modes and structural biology is vital for further medicinal applications (Neochoritis, Zhao, & Dömling, 2019).
Other Applications
- Tetrazole derivatives have been explored for various other applications such as corrosion inhibitors for metals and as components in high-energy materials. This highlights the versatility of 5-(difluoromethyl)-2H-tetrazole in different scientific domains (Zucchi, Trabanelli, & Fonsati, 1996).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(difluoromethyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2N4/c3-1(4)2-5-7-8-6-2/h1H,(H,5,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUSOIHFLCQBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-2H-tetrazole | |
CAS RN |
1934814-84-2 |
Source


|
| Record name | 5-(difluoromethyl)-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one](/img/structure/B2969055.png)
![N-[5-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2969056.png)

![4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B2969058.png)



![5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2969064.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2969066.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2969069.png)